Methyl 2-[3-[[1-(3-fluorophenyl)cyclopropyl]carbamoyl]furan-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-[[1-(3-fluorophenyl)cyclopropyl]carbamoyl]furan-2-yl]acetate is an organic compound that features a complex structure combining a furan ring, a cyclopropyl group, and a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-[[1-(3-fluorophenyl)cyclopropyl]carbamoyl]furan-2-yl]acetate typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or a carbamoyl chloride.
Furan Ring Formation: The furan ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and high-throughput screening can help in identifying the best catalysts and conditions for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohols or amines derived from the carbonyl groups.
Substitution: Various substituted fluorophenyl derivatives.
Hydrolysis: Carboxylic acids from the ester group.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-[3-[[1-(3-fluorophenyl)cyclopropyl]carbamoyl]furan-2-yl]acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated cyclopropyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicine, the compound’s potential as a pharmaceutical intermediate is of significant interest. Its structure suggests it could be modified to produce compounds with anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[3-[[1-(3-fluorophenyl)cyclopropyl]carbamoyl]furan-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the cyclopropyl group can provide rigidity and stability to the molecule. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-[[1-(4-fluorophenyl)cyclopropyl]carbamoyl]furan-2-yl]acetate: Similar structure but with a different position of the fluorine atom.
Methyl 2-[3-[[1-(3-chlorophenyl)cyclopropyl]carbamoyl]furan-2-yl]acetate: Similar structure with a chlorine atom instead of fluorine.
Methyl 2-[3-[[1-(3-methylphenyl)cyclopropyl]carbamoyl]furan-2-yl]acetate: Similar structure with a methyl group instead of fluorine.
Uniqueness
Methyl 2-[3-[[1-(3-fluorophenyl)cyclopropyl]carbamoyl]furan-2-yl]acetate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of a fluorophenyl group with a cyclopropyl and furan ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[3-[[1-(3-fluorophenyl)cyclopropyl]carbamoyl]furan-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-22-15(20)10-14-13(5-8-23-14)16(21)19-17(6-7-17)11-3-2-4-12(18)9-11/h2-5,8-9H,6-7,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMUJCSUUGASMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CO1)C(=O)NC2(CC2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.